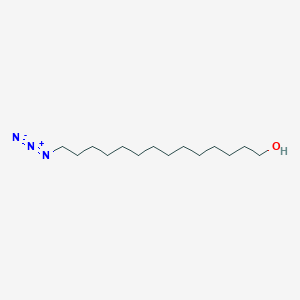![molecular formula C15H13N3O B12520815 3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 673475-73-5](/img/structure/B12520815.png)
3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. For instance, the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione in acetic acid can lead to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its diverse biological activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential antitumor activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Known for its antibacterial and antifungal activities.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Exhibits antitumor activity and is used in medicinal chemistry.
Uniqueness
3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one is unique due to its specific cyclopropyl and phenyl substitutions, which may confer distinct biological activities and chemical properties compared to other pyrazolo[1,5-a]pyrimidine derivatives.
Propiedades
Número CAS |
673475-73-5 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
3-cyclopropyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H13N3O/c19-14-8-13(11-4-2-1-3-5-11)17-15-12(10-6-7-10)9-16-18(14)15/h1-5,8-10,16H,6-7H2 |
Clave InChI |
IZCWKEMZLRODNS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid](/img/structure/B12520732.png)
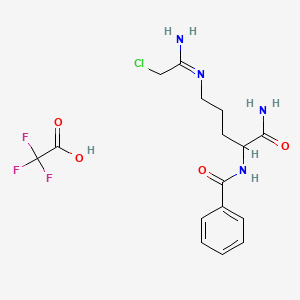
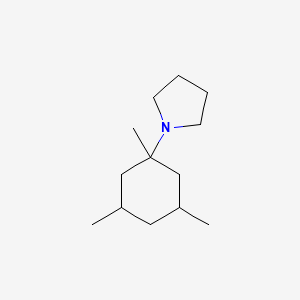

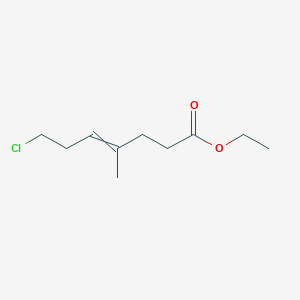
![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)
![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)

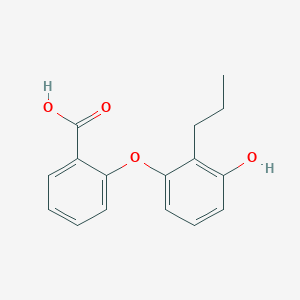
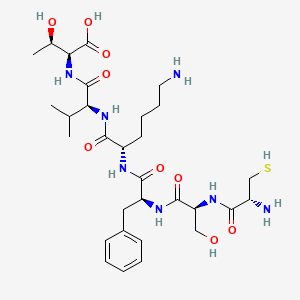
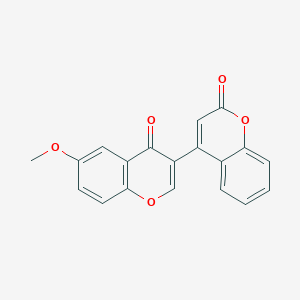

![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)
